1-[1-(Aminomethyl)cyclopropyl]-3-ethylcyclopentan-1-ol is a chemical compound with the molecular formula and a molecular weight of 183.29 g/mol. This compound is classified as an amine and alcohol, characterized by its cyclopropyl and cyclopentanol moieties. It has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological conditions.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, where it is listed under different identifiers such as CAS number 1849234-11-2 and MDL number MFCD31426808 . It falls under the classification of substituted cyclopentane compounds, which are noted for their biological activity, particularly as neuraminidase inhibitors .
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-ethylcyclopentan-1-ol typically involves multiple steps, including:
Technical details regarding specific reagents and conditions (e.g., temperature, pressure, solvents) are often proprietary or found in specialized literature.
The molecular structure of 1-[1-(Aminomethyl)cyclopropyl]-3-ethylcyclopentan-1-ol can be represented as follows:
CC(C1(C(C(C1)NCC)O)C)NThe compound features a cyclopropyl ring linked to an aminomethyl group, which contributes to its pharmacological properties.
1-[1-(Aminomethyl)cyclopropyl]-3-ethylcyclopentan-1-ol can undergo various chemical reactions typical for alcohols and amines, including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or reduce toxicity.
The mechanism of action for 1-[1-(Aminomethyl)cyclopropyl]-3-ethylcyclopentan-1-ol primarily relates to its role as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for viral replication, particularly in influenza viruses. By inhibiting this enzyme, the compound may impede viral spread within host tissues, thereby presenting a therapeutic avenue for treating viral infections.
The compound is classified under acute toxicity categories, indicating potential hazards if ingested or improperly handled . Safety data sheets should be consulted for detailed handling instructions.
The primary application of 1-[1-(Aminomethyl)cyclopropyl]-3-ethylcyclopentan-1-ol lies in its potential use as a pharmaceutical agent. Its properties as a neuraminidase inhibitor make it a candidate for antiviral medications aimed at treating influenza and possibly other viral infections. Additionally, ongoing research may explore its utility in other therapeutic areas related to neurological health.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7